molecular formula C24H36O5 B13846762 [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Cat. No.: B13846762
M. Wt: 404.5 g/mol
InChI Key: PCZOHLXUXFIOCF-OQCWUKQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including hydroxyl, oxo, and ester groups. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of the oxan-2-yl group: This step involves the formation of a tetrahydropyran ring, which can be synthesized through an intramolecular cyclization reaction.

    Attachment of the 2-methylbutanoate group: This esterification reaction can be carried out using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for activities such as enzyme inhibition or receptor binding.

Medicine

If found to be biologically active, this compound could be developed into a therapeutic agent. Its multiple chiral centers could provide specificity in targeting biological pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound could bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It could interact with cell surface receptors, modulating signal transduction pathways.

    Pathway modulation: The compound could affect metabolic or signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpropanoate
  • [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-ethylbutanoate

Uniqueness

The uniqueness of [(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate lies in its specific combination of functional groups and chiral centers, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16+,18+,19-,20+,21-,23+/m1/s1

InChI Key

PCZOHLXUXFIOCF-OQCWUKQLSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.